molecular formula C8H8N2O2 B13324346 5-Amino-6-hydroxy-2,3-dihydro-1H-indol-2-one

5-Amino-6-hydroxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B13324346
M. Wt: 164.16 g/mol
InChI Key: GWTOARJWLVIGCC-UHFFFAOYSA-N
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Description

5-Amino-6-hydroxy-2,3-dihydro-1H-indol-2-one: is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-hydroxy-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives, which can be further utilized in synthetic and medicinal chemistry .

Mechanism of Action

The mechanism of action of 5-Amino-6-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, disrupting biochemical processes within cells. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of amino and hydroxy groups on the indole ring makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-amino-6-hydroxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H8N2O2/c9-5-1-4-2-8(12)10-6(4)3-7(5)11/h1,3,11H,2,9H2,(H,10,12)

InChI Key

GWTOARJWLVIGCC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)O)N

Origin of Product

United States

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